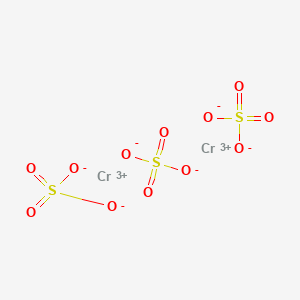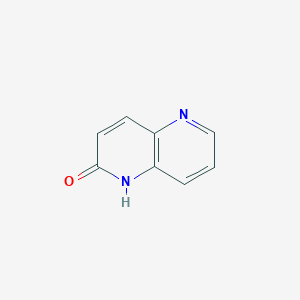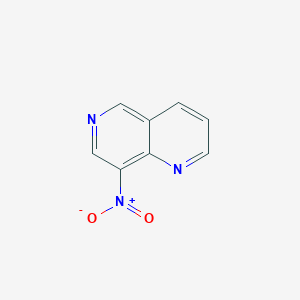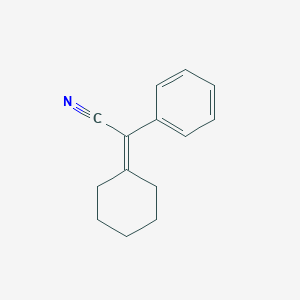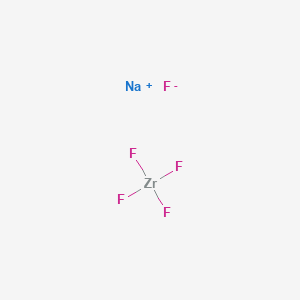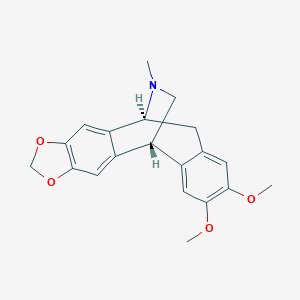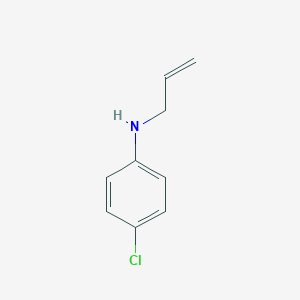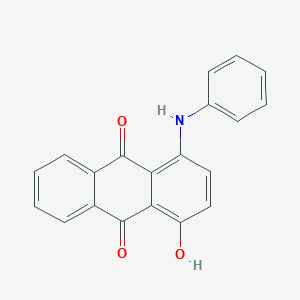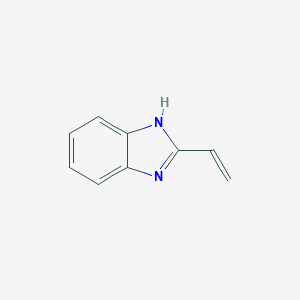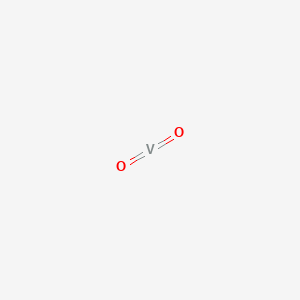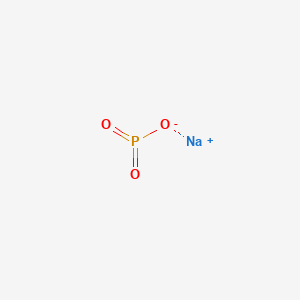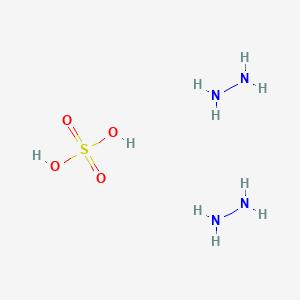![molecular formula C15H23NO2S B080017 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester CAS No. 14885-19-9](/img/structure/B80017.png)
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester, also known as PD168393, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to investigate the role of EGFR in various cellular processes.
Wirkmechanismus
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of various signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK. Physiologically, it inhibits the proliferation, migration, and invasion of cancer cells, and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in lab experiments is its high selectivity for EGFR tyrosine kinase. This allows researchers to specifically target EGFR signaling pathways without affecting other signaling pathways. Another advantage is its potency, which allows for low concentrations to be used in experiments. However, one limitation of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is its short half-life, which requires frequent dosing in in vivo experiments.
Zukünftige Richtungen
For the use of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in scientific research include its potential use in combination with other targeted therapies for cancer treatment, as well as its role in other diseases that involve EGFR dysregulation.
Synthesemethoden
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester can be synthesized using a variety of methods, but the most common one involves the reaction of 4-propoxybenzenecarbothioic acid chloride with O-[3-(dimethylamino)propyl] hydroxylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester.
Wissenschaftliche Forschungsanwendungen
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been extensively used in scientific research to investigate the role of EGFR in various cellular processes such as cell proliferation, differentiation, and migration. It has also been used to study the molecular mechanisms of cancer and other diseases that involve EGFR dysregulation. 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is a potent inhibitor of EGFR tyrosine kinase activity and has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo.
Eigenschaften
CAS-Nummer |
14885-19-9 |
|---|---|
Produktname |
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester |
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-11-17-14-8-6-13(7-9-14)15(19)18-12-5-10-16(2)3/h6-9H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
XHHHLROSGWWUQF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
Andere CAS-Nummern |
14885-19-9 |
Synonyme |
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




